
5-Chloro-2-iodobenzoic acid
Overview
Description
5-Chloro-2-iodobenzoic acid: is an aromatic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.463 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to a benzoic acid core. This compound is of significant interest in organic synthesis due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-Chloro-2-iodobenzoic acid typically involves a multi-step synthetic route starting from methyl anthranilate. The process includes the following steps :
Iodination Reaction: Methyl anthranilate undergoes iodination with an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The ethyl 2-amino-5-iodobenzoate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, forming 2-chloro-5-iodobenzoate.
Hydrolysis: The 2-chloro-5-iodobenzoate is hydrolyzed using sodium hydroxide and ethanol to yield this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar steps but is optimized for higher yields and cost efficiency. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to maximize the yield, which can reach up to 80% .
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
5-Chloro-2-iodobenzoic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting antiviral, anticancer, and anti-inflammatory pathways.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzoic acid is primarily related to its ability to undergo substitution reactions. The presence of both chlorine and iodine atoms makes it a highly reactive intermediate, allowing it to participate in various chemical transformations. These reactions often involve the formation of covalent bonds with nucleophiles, leading to the synthesis of more complex molecules .
Comparison with Similar Compounds
2-Iodobenzoic acid: This compound lacks the chlorine atom present in 5-Chloro-2-iodobenzoic acid, making it less reactive in certain substitution reactions.
4-Iodobenzoic acid: Similar to 2-Iodobenzoic acid, but with the iodine atom in a different position, affecting its reactivity and applications.
2-Chloro-5-nitrobenzoic acid: This compound has a nitro group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness:
The uniqueness of this compound lies in its dual halogenation, which provides a unique combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly for the development of complex molecules with specific functional groups .
Biological Activity
5-Chloro-2-iodobenzoic acid (C_7H_4ClI_O_2) is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with chlorine and iodine atoms, which contributes to its unique biological properties. The molecular formula is:
Antibacterial Activity
This compound has been studied for its antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in assessing its effectiveness.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | >500 | >500 |
Escherichia coli | >500 | >500 |
Pseudomonas aeruginosa | >500 | >500 |
The compound exhibited limited antibacterial activity, with MIC values greater than 500 µg/mL against tested Gram-positive and Gram-negative bacteria, indicating a need for further structural modifications to enhance its efficacy .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity.
Table 2: Antifungal Activity of this compound
Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
---|---|---|
Candida albicans | >1000 | >1000 |
Aspergillus niger | >1000 | >1000 |
The antifungal activity was similarly low, with MIC values exceeding 1000 µg/mL against common fungal pathogens .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that halogenated benzoic acids can exhibit antiproliferative effects on various cancer cell lines.
Table 3: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | >75 |
HeLa (Cervical Cancer) | >75 |
The compound demonstrated cytotoxicity at concentrations higher than 75 µM, suggesting potential for further development in cancer therapeutics .
Case Studies and Research Findings
- Study on Antibacterial Effects : A study assessed the antibacterial effects of various halogenated benzoic acids, including this compound. The results indicated that while some compounds showed significant antibacterial activity, this compound did not perform well against the tested strains .
- Antifungal Investigation : In another investigation focusing on antifungal properties, it was found that the compound had minimal effects against common fungal pathogens like Candida albicans and Aspergillus niger, reinforcing the need for structural modifications to improve efficacy .
- Cytotoxicity Studies : Research evaluating the cytotoxicity of halogenated benzoic acids revealed that while some derivatives exhibited promising results against cancer cell lines, this compound showed limited activity, necessitating further exploration into its derivatives or analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2-iodobenzoic acid, and how can reaction conditions be optimized for yield and purity?
- The compound is commonly synthesized via Fischer esterification of this compound with methanol and sulfuric acid, followed by hydrolysis. Optimization includes controlling reflux time (4 hours), stoichiometric ratios of reagents, and purification via dichloromethane extraction . Yield improvements (up to 94%) are achieved by ensuring neutral pH during workup and using high-purity starting materials.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms structure via characteristic shifts (e.g., δ = 7.78 ppm for aromatic protons in methyl esters) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1734 cm⁻¹ in esters) .
- GC-MS : Validates molecular ion peaks (e.g., m/z = 248 for methyl 2-bromo-5-chlorobenzoate) .
Q. What safety precautions are required when handling this compound in the laboratory?
- Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, wash affected areas with water and consult a physician. Store at ambient temperatures in sealed containers .
Advanced Research Questions
Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what mechanistic insights support its utility?
- The iodine substituent enables cross-coupling reactions (e.g., Sonogashira coupling) to generate alkynyl derivatives for drug discovery. For example, its methyl ester undergoes coupling with terminal alkynes to create scaffolds for 5-HT4 receptor agonists or VLA-4 antagonists . Mechanistic studies highlight the role of palladium catalysts in facilitating C–I bond activation .
Q. What strategies resolve contradictions in reported biological activities of derivatives, such as 5-HT4 receptor agonism versus antagonism?
- Structure-activity relationship (SAR) studies are critical. For instance, substituting the carboxylic acid group with sulfonamides alters receptor binding. Comparative assays (e.g., cAMP activation in transfected cells) and molecular docking simulations can clarify discrepancies .
Q. How can computational methods predict the reactivity of this compound in solid-state versus solution-phase reactions?
- Density functional theory (DFT) calculations model energy barriers for iodination or decarboxylation pathways. Solid-state IR and X-ray diffraction data validate predictions by comparing experimental vibrational modes or crystal packing .
Q. What experimental designs minimize byproducts during halogen exchange reactions involving this compound?
- Use stoichiometric control of halogen sources (e.g., NaI/KI for iodide exchange) and polar aprotic solvents (e.g., DMF) to enhance selectivity. Monitor reaction progress via TLC or in-situ Raman spectroscopy .
Q. Methodological Guidance
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Conduct accelerated degradation studies (e.g., 40–60°C, pH 1–13) and analyze samples via HPLC-UV. Identify degradation products using high-resolution MS and propose degradation pathways .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for collaborative studies?
- Document detailed procedures (e.g., molar ratios, purification steps) in Supporting Information. Share spectral data (NMR, IR) and raw chromatograms to enable cross-validation .
Q. Data Interpretation and Validation
Q. How can conflicting spectral data (e.g., NMR shifts) from different laboratories be reconciled?
- Verify solvent effects (e.g., CDCl3 vs. DMSO-d6) and instrument calibration. Use internal standards (e.g., TMS) and compare with published reference spectra .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays using derivatives?
Properties
IUPAC Name |
5-chloro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQWTVTBCRPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158596 | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-00-6 | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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